molecular formula C26H19F4NO3 B12394875 Antituberculosis agent-7

Antituberculosis agent-7

Cat. No.: B12394875
M. Wt: 469.4 g/mol
InChI Key: YLGFHYCMWZAAJE-UHFFFAOYSA-N
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Description

Antituberculosis agent-7 is a compound used in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of antituberculosis agents designed to combat drug-resistant strains of the bacteria. Tuberculosis remains a significant global health challenge, particularly in regions with high rates of multidrug-resistant and extensively drug-resistant tuberculosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antituberculosis agent-7 typically involves multiple steps, starting from readily available starting materials. The process often includes protection and deprotection steps to ensure the stability of intermediate compounds. For example, the synthesis might start with a protected glycidol derivative, which undergoes a series of reactions including bromination, cyclization, and deprotection to yield the final product .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can help in achieving efficient production. The process must also comply with regulatory standards to ensure the safety and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions: Antituberculosis agent-7 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Antituberculosis agent-7 has a wide range of applications in scientific research:

Mechanism of Action

Antituberculosis agent-7 exerts its effects by targeting specific molecular pathways in Mycobacterium tuberculosis. It inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall. This disruption leads to cell lysis and death of the bacteria. The compound also interferes with the bacterial DNA replication process, further inhibiting bacterial growth .

Comparison with Similar Compounds

Uniqueness: Antituberculosis agent-7 is unique in its dual mechanism of action, targeting both cell wall synthesis and DNA replication. This dual action makes it particularly effective against drug-resistant strains of Mycobacterium tuberculosis, offering a significant advantage over other antituberculosis agents .

Properties

Molecular Formula

C26H19F4NO3

Molecular Weight

469.4 g/mol

IUPAC Name

3-[2-[3-[(3,5-difluorophenyl)methoxy]oxetan-3-yl]-3-fluorophenoxy]-8-fluoro-2-methylquinoline

InChI

InChI=1S/C26H19F4NO3/c1-15-23(10-17-4-2-6-21(30)25(17)31-15)34-22-7-3-5-20(29)24(22)26(13-32-14-26)33-12-16-8-18(27)11-19(28)9-16/h2-11H,12-14H2,1H3

InChI Key

YLGFHYCMWZAAJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=CC=C(C2=N1)F)OC3=C(C(=CC=C3)F)C4(COC4)OCC5=CC(=CC(=C5)F)F

Origin of Product

United States

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